
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one, also known as hexahydrocoumarin, is an organic compound with the molecular formula C9H12O2. It is a derivative of coumarin and is characterized by a benzopyran ring system that is fully hydrogenated. This compound is known for its pleasant odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one can be synthesized through various methods. One common method involves the hydrogenation of coumarin in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C9H6O2} + 3H2 \rightarrow \text{C9H12O2} ]
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale hydrogenation reactors where coumarin is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Widely used in the fragrance industry due to its pleasant odor, and also in the production of flavoring agents.
Mechanism of Action
The mechanism of action of 1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one can be compared with other similar compounds such as:
Coumarin: The parent compound, which is not fully hydrogenated and has different chemical properties.
Dihydrocoumarin: A partially hydrogenated derivative with different reactivity and applications.
Chromone: Another benzopyran derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its fully hydrogenated benzopyran ring, which imparts specific chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
6007-99-4 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1,4,5,6,7,8-hexahydroisochromen-3-one |
InChI |
InChI=1S/C9H12O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H2 |
InChI Key |
KVEUGDREUKYIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


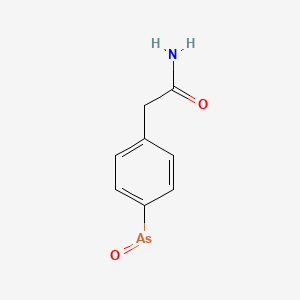
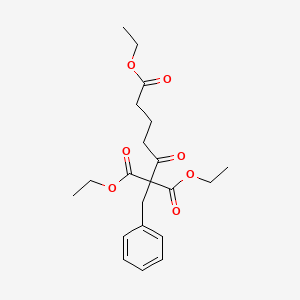
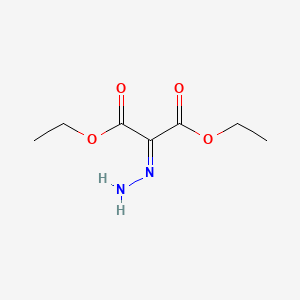
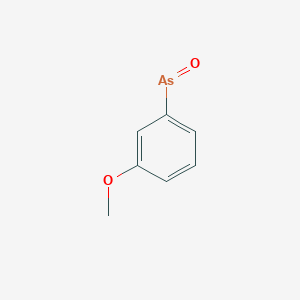
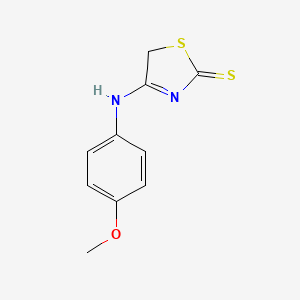
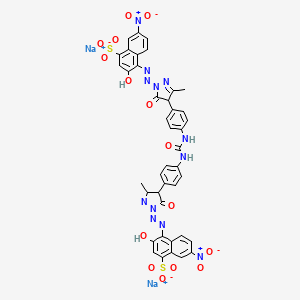
![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
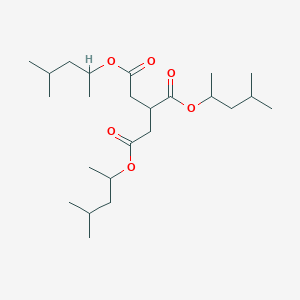
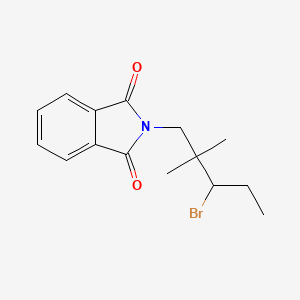
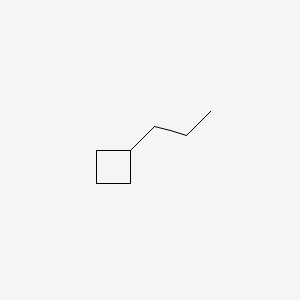
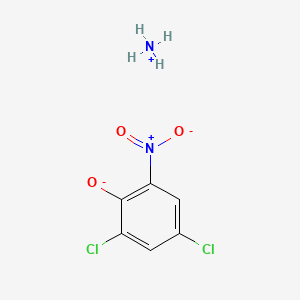
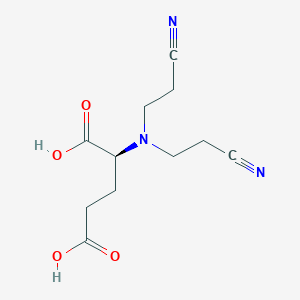
![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)
